molecular formula C17H26O2 B8722135 4-[(Undec-10-en-1-yl)oxy]phenol CAS No. 117721-44-5

4-[(Undec-10-en-1-yl)oxy]phenol

Cat. No.: B8722135
CAS No.: 117721-44-5
M. Wt: 262.4 g/mol
InChI Key: PYOLOAGQFRDAPH-UHFFFAOYSA-N
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Description

4-[(Undec-10-en-1-yl)oxy]phenol is a useful research compound. Its molecular formula is C17H26O2 and its molecular weight is 262.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

117721-44-5

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

4-undec-10-enoxyphenol

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18)12-14-17/h2,11-14,18H,1,3-10,15H2

InChI Key

PYOLOAGQFRDAPH-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.60 g (8.02 mM) of 10-undecenyl p-toluenesulfonate and 1.79 g (16.2 mM) of hydroquinone were well mixed with 3 ml of butanol under stirring. Into the solution, a solution of 0.419 (9.74 mM) of sodium amalgam dissolved in 6 ml of butanol, followed by 7 hours of heat-refluxing at 110° C. After the reaction, butanol was distilled off, followed by addition of water and extraction with ether. To the ether extract liquid was added anhydrous sodium sulfate for drying, followed by distilling-off of ether and purification by column chromatography (developer solvent: methylene chloride) to obtain 1.00 g (3.82 mM) of p-(10-undecenyl)oxyphenol. Yield: 47.6%.
Quantity
2.6 g
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reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
0.419
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
catalyst
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

FIG. 2 is a flow diagram showing the steps of synthesizing a representative monomer 1M according to the present invention. In a 50 ml of bi-neck bottle, 3.28 g of hydroquinone, 1.96 g of potassium hydroxide, 0.50 g of potassium iodide, 10.0 ml of methanol and 20.0 ml of ethanol are introduced and mixed. 3.00 g of 11-tolylsulfonyloxy-1-undecene is dropped slowly into the bottle and the resulting mixture is subsequently heated to the boiling point thereof. After the solvent is distillated off, 100.0 ml of cold water is added and 6N HCl is dropped until the mixture becomes acidic. Then the resulting mixture is subjected to extraction using ether. The organic layer is subjected to dehydration using magnesium sulfate, filtration, concentration and further purification with silica gel column chromatography, thereby obtaining a white solid product, 4-(10-undecenoxy)phenol.
[Compound]
Name
monomer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
11-tolylsulfonyloxy-1-undecene
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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